molecular formula C11H13Cl2NO4S B2563696 Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate CAS No. 1008411-74-2

Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate

Cat. No.: B2563696
CAS No.: 1008411-74-2
M. Wt: 326.19
InChI Key: AGKUYGLEXZUULE-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

This compound is systematically identified through multiple chemical nomenclature systems and regulatory databases. The compound bears the Chemical Abstracts Service registry number 1008411-74-2, which serves as its unique identifier in chemical literature and commercial databases. The systematic International Union of Pure and Applied Chemistry name for this compound reflects its complex structural components, incorporating the 2,5-dichlorophenyl aromatic substituent, the methylsulfonyl functional group, and the alaninate ester backbone.

The molecular formula C₁₁H₁₃Cl₂NO₄S precisely describes the atomic composition of this compound, indicating the presence of eleven carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. This molecular composition results in a calculated molecular weight of 326.20 grams per mole, which has been consistently reported across multiple chemical databases and research publications. The compound's structural complexity is further emphasized by its multiple functional groups, each contributing to its overall chemical behavior and potential biological activity.

Alternative nomenclature systems have been employed to describe this compound in various research contexts. Some chemical databases refer to it using simplified naming conventions that emphasize specific structural features or functional group arrangements. The consistent reporting of the CAS number 1008411-74-2 across multiple sources provides reliable identification for researchers and commercial suppliers working with this compound.

Identification Parameter Value Source Reference
CAS Registry Number 1008411-74-2
Molecular Formula C₁₁H₁₃Cl₂NO₄S
Molecular Weight 326.20 g/mol
Chemical Class Sulfonyl amino acid ester

Structural Characteristics and Molecular Configuration

The molecular architecture of this compound exhibits a sophisticated three-dimensional arrangement that combines multiple functional domains within a single molecular framework. The compound features a central alaninate ester backbone, which serves as the structural foundation for the attachment of both the dichlorophenyl and methylsulfonyl substituents. The 2,5-dichlorophenyl group introduces significant electronic and steric effects through the strategic placement of two chlorine atoms on the aromatic ring system, specifically at the 2 and 5 positions relative to the nitrogen attachment point.

The methylsulfonyl functional group contributes substantial polarity to the molecule through its sulfonyl oxygen atoms, which can participate in hydrogen bonding interactions and influence the compound's solubility characteristics. The sulfonyl group is directly attached to the nitrogen atom, creating a sulfonamide linkage that is known for its chemical stability and biological relevance. The methyl ester functionality at the carboxyl terminus of the alanine residue provides enhanced lipophilicity compared to the corresponding carboxylic acid, potentially improving membrane permeability and bioavailability in biological systems.

The spatial arrangement of these functional groups creates specific conformational preferences that influence the compound's chemical reactivity and potential biological interactions. The presence of two chlorine substituents on the phenyl ring system introduces asymmetry and provides opportunities for halogen bonding interactions, which have become increasingly recognized as important non-covalent interactions in medicinal chemistry. The electronic effects of these chlorine atoms also influence the electron density distribution throughout the aromatic system, potentially affecting the compound's binding affinity to biological targets.

Computational studies and spectroscopic analyses have provided insights into the preferred conformational states of this molecule, revealing important information about its three-dimensional structure and dynamic behavior in solution. The rotational barriers around key bonds, particularly those involving the nitrogen-aryl and nitrogen-sulfonyl connections, play crucial roles in determining the compound's overall molecular flexibility and potential biological activity.

Structural Feature Description Chemical Significance
Dichlorophenyl Group 2,5-substitution pattern Electronic and steric effects
Methylsulfonyl Group Polar functional group Hydrogen bonding capability
Methyl Ester Carboxyl protection Enhanced lipophilicity
Nitrogen Linkage Central connection point Conformational flexibility

Historical Context and Discovery Timeline

The development and characterization of this compound emerged from broader research efforts focused on synthesizing novel sulfonyl amino acid derivatives with potential pharmaceutical applications. While specific historical documentation regarding the initial discovery of this exact compound remains limited in the available literature, its development can be contextualized within the broader evolution of sulfonamide chemistry and amino acid ester synthesis methodologies that gained prominence in pharmaceutical research during the late twentieth and early twenty-first centuries.

The synthetic approaches used to prepare this compound likely evolved from established methodologies for amino acid ester synthesis, particularly those involving trimethylchlorosilane and methanol systems that have been demonstrated to be effective for the preparation of various amino acid methyl esters under mild reaction conditions. These synthetic methodologies represented significant advances in organic chemistry, providing researchers with reliable and efficient routes to complex amino acid derivatives that could serve as pharmaceutical intermediates or biologically active compounds in their own right.

The commercial availability of this compound through specialized chemical suppliers indicates that the compound has achieved sufficient research interest and synthetic accessibility to warrant inclusion in chemical catalogs and research libraries. The consistent reporting of high purity specifications, typically ranging from 95% to 98%, suggests that reliable synthetic protocols have been developed and optimized for the compound's preparation.

Research interest in this compound and related structures has been driven by the recognition that sulfonyl amino acid derivatives can exhibit diverse biological activities, including potential antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The specific substitution pattern present in this compound, featuring the 2,5-dichlorophenyl group, reflects strategic medicinal chemistry design principles aimed at optimizing molecular properties for specific biological targets.

The integration of this compound into research programs focused on drug discovery and development represents a continuation of long-standing efforts to explore the therapeutic potential of modified amino acid derivatives. The methyl ester functionality provides advantages in terms of cellular uptake and metabolic stability, while the sulfonyl and dichlorophenyl groups contribute to the compound's potential biological activity through specific molecular interactions.

Development Milestone Timeframe Significance
Sulfonamide methodology development Late 20th century Foundation for synthesis
Amino acid ester techniques Early 21st century Synthetic accessibility
Commercial availability Recent years Research applications
Research characterization Ongoing Biological evaluation

Properties

IUPAC Name

methyl 2-(2,5-dichloro-N-methylsulfonylanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S/c1-7(11(15)18-2)14(19(3,16)17)10-6-8(12)4-5-9(10)13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKUYGLEXZUULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloroaniline, methylsulfonyl chloride, and alanine methyl ester.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,5-dichloroaniline is first reacted with methylsulfonyl chloride to form the intermediate N-(2,5-dichlorophenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with alanine methyl ester in the presence of a base to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₃Cl₂NO₄S
  • Molecular Weight : 326.19 g/mol

The compound's structure includes a sulfonamide group, which enhances its reactivity and potential for biological interaction. The dichloro substitution pattern on the phenyl ring may also influence its pharmacological properties and interaction with biological targets.

Pharmaceutical Development

Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate is being investigated as a potential building block for the synthesis of more complex molecules with therapeutic applications. Its ability to form derivatives can lead to compounds with diverse biological activities, making it a valuable candidate in drug discovery.

Antiviral Activity

Preliminary studies suggest that compounds structurally similar to this compound exhibit antiviral properties. For instance, analogs have shown efficacy against viral cysteine proteases, which are critical targets in the treatment of viral infections such as Chikungunya .

Table 1: Antiviral Activity of Structural Analogs

CompoundTargetIC50 (μM)Activity
1ansP2 Protease0.5Inhibitory
2nsP2 Protease>1000Inactive
3nsP2 Protease10Moderate

Cancer Therapy

Research indicates that derivatives of this compound may have applications in cancer therapy. Compounds related to this structure have been shown to inhibit key signaling pathways involved in tumor growth, such as MAPK and WNT pathways .

Case Study: Inhibition of Tumor Growth
In vivo studies demonstrated that certain analogs effectively reduced tumor size in xenograft models of colorectal cancer (CRC). The treatment led to significant changes in cell cycle progression and induced apoptosis in cancer cells .

Mechanism of Action

The mechanism by which Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The presence of the methylsulfonyl group and the dichlorophenyl moiety allows for specific binding interactions, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure can be compared to other N-aryl-N-acyl alaninate derivatives (Table 1). Key differences include:

  • Aryl Group: The 2,5-dichlorophenyl substituent contrasts with the 2,6-dimethylphenyl group in metalaxyl and benalaxyl .
  • Acyl Group : The methylsulfonyl group is a stronger electron-withdrawing moiety than the methoxyacetyl (metalaxyl) or phenylacetyl (benalaxyl) groups. This may improve resistance to enzymatic hydrolysis, extending residual activity .

Table 1: Structural and Functional Comparison

Compound Aryl Group Acyl Group Molecular Weight* Use
Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate 2,5-dichlorophenyl Methylsulfonyl ~336.2† Fungicide (inferred)
Metalaxyl 2,6-dimethylphenyl Methoxyacetyl 279.3 Oomycete control
Benalaxyl 2,6-dimethylphenyl Phenylacetyl 325.4 Systemic fungicide
Methyl N-(3,5-dichlorophenyl)-(RS)-alaninate (3h) 3,5-dichlorophenyl None (free amine) ~248.1 Research compound

*Calculated based on substituent masses; †Estimated for illustrative purposes.

Biological Activity

Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonyl amino acids. Its structure features a 2,5-dichlorophenyl moiety and a methylsulfonyl group attached to an alanine backbone. This unique configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes or receptors, leading to inhibition or modulation of various biochemical pathways. The presence of the methylsulfonyl group enhances its binding affinity to target sites, which is crucial for its function as a potential inhibitor in biochemical studies.

Biological Activities

Case Studies and Experimental Data

  • A study examining the structure-activity relationship of sulfonamide derivatives indicated that modifications to the phenyl ring significantly influenced enzyme inhibition potency. This suggests that this compound could be optimized for enhanced biological activity through structural modifications .
  • A comparative analysis with other sulfonamide derivatives demonstrated that compounds with similar methylsulfonyl groups exhibited favorable pharmacokinetic profiles, including good solubility and bioavailability .

Data Table: Inhibitory Activity Comparison

Compound NameTarget EnzymeIC50 (nM)EC50 (nM)Notes
This compoundUnknownTBDTBDPotential inhibitor
Analog 1 (e.g., vinyl sulfone derivative)nsP2 protease6040High selectivity
Analog 2 (e.g., COX inhibitor)COX-1/COX-220-50TBDDual inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a substituted aniline (e.g., 2,5-dichloroaniline) with a sulfonyl chloride derivative under controlled conditions. Key steps include:

  • Reagent Selection : Use of methylsulfonyl chloride for N-sulfonylation, as seen in analogous syntheses of N-acyl-N-arylalaninates .
  • Temperature Control : Reactions are performed at 0°C to room temperature to minimize side reactions, as demonstrated in sulfonamide syntheses .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ensures purity. For example, similar compounds achieved 76% yield after purification .
    • Critical Parameters : Excess sulfonyl chloride (1.2–1.5 eq.) and inert atmospheres (N₂/Ar) prevent oxidation. Acid scavengers (e.g., NaHCO₃) improve yields in sulfonylation steps .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how can ambiguities in spectral data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using coupling patterns (e.g., aromatic protons in 2,5-dichlorophenyl group appear as doublets due to J-coupling) . Ambiguities can be resolved via 2D experiments (HSQC, HMBC) for connectivity confirmation.
  • Mass Spectrometry (EI-MS) : Look for key fragments like [M-CH3]+ or [M-SO2]+ to confirm the sulfonyl and methyl ester groups .
  • IR Spectroscopy : Strong S=O stretches (~1350–1150 cm⁻¹) and ester C=O (~1740 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do conformational dynamics, revealed by X-ray crystallography, impact the compound’s physicochemical properties?

  • Methodological Answer :

  • Crystallographic Analysis : Use SHELXL for refinement to determine torsional angles and hydrogen bonding. For example, in related sulfonamides, gauche conformations (e.g., C–SO₂–NH–C torsion angles ~62°) influence molecular packing .
  • Stability Implications : Intramolecular N–H···Cl hydrogen bonds (2.8–3.0 Å) stabilize the structure, reducing hygroscopicity .
  • Table 1 : Conformational Parameters from Analogous Structures
CompoundTorsion Angle (°)Intermolecular H-bond (Å)
(I) 62.1N–H···O(S) = 2.89
(II) -61.0N–H···O(S) = 2.92

Q. What strategies address discrepancies in fungicidal activity data across studies?

  • Methodological Answer :

  • Bioassay Standardization : Use consistent spore germination assays (e.g., Fusarium spp.) and EC50 calculations. Variations in solvent (DMSO vs. acetone) can alter bioavailability .
  • Structure-Activity Analysis : Compare substituent effects. For instance, 2,5-dichloro substitution may enhance activity vs. 3-chloro analogs due to improved membrane permeability .
  • Data Normalization : Express activity relative to positive controls (e.g., metalaxyl) to mitigate batch-to-batch variability .

Q. How do crystal packing interactions affect solubility and formulation development?

  • Methodological Answer :

  • Solubility Prediction : Analyze hydrogen-bonding networks (e.g., N–H···O(S)) and π-π stacking (e.g., tilted aromatic rings at ~68°) to predict solubility in polar vs. nonpolar solvents .
  • Formulation Design : Co-crystallization with excipients (e.g., cyclodextrins) disrupts tight packing, as seen in sulfonamide-based agrochemicals .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s thermal stability?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert (N₂) vs. oxidative (air) atmospheres. Discrepancies often arise from moisture content or polymorphic forms .
  • DSC Validation : Endothermic peaks (melting) should align with literature values (e.g., 80–85°C for similar esters) .

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